

Illuminating the Nanoscale: TAMRA-PEG4-Acid for Single-Molecule Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAMRA-PEG4-acid**

Cat. No.: **B611140**

[Get Quote](#)

Application Note & Protocols

Introduction

Single-molecule imaging techniques have revolutionized our ability to observe biological processes in real-time, providing insights into molecular mechanisms that are often obscured by ensemble averaging. A critical component of these experiments is the fluorescent probe, which must be bright, photostable, and capable of being specifically attached to the molecule of interest. **TAMRA-PEG4-acid** is a versatile fluorescent dye that meets these demanding requirements, making it an excellent choice for single-molecule applications such as Fluorescence Resonance Energy Transfer (FRET) and single-particle tracking.

This document provides detailed application notes and protocols for the use of **TAMRA-PEG4-acid** in single-molecule imaging. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of single-molecule techniques to study biomolecular interactions and dynamics.

Properties of TAMRA-PEG4-Acid

TAMRA (Tetramethylrhodamine) is a well-established red-fluorescent dye known for its brightness and good photostability.^{[1][2]} The PEG4 (tetraethylene glycol) linker provides a flexible spacer that separates the dye from the labeled molecule, minimizing potential interference with biological function. The terminal carboxylic acid group allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond,

typically achieved via carbodiimide chemistry (e.g., using EDC and NHS) or by using a pre-activated NHS ester form of the dye.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative properties of **TAMRA-PEG4-acid** and related TAMRA derivatives.

Table 1: Spectroscopic Properties

Property	Value	Source
Excitation Maximum (λ_{ex})	~553-555 nm	[1]
Emission Maximum (λ_{em})	~575-580 nm	
Molar Extinction Coefficient (ϵ)	~80,000 - 92,000 $\text{M}^{-1}\text{cm}^{-1}$	
Recommended Laser Line	532 nm or 561 nm	

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	$\text{C}_{36}\text{H}_{43}\text{N}_3\text{O}_{10}$	
Molecular Weight	~677.8 g/mol	
Purity	≥98%	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C, protected from light	

Table 3: Photostability Data

Dye	Photobleaching Quantum Yield (Φb)	Notes	Source
TAMRA	3.3×10^{-7}	A lower value indicates higher photostability. The PEG linker is not expected to significantly alter this value.	

Experimental Protocols

Protocol 1: Labeling of Proteins with TAMRA-PEG4-NHS Ester

This protocol describes the covalent labeling of a protein with TAMRA-PEG4-NHS Ester, which targets primary amines (the N-terminus and lysine side chains).

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate)
- TAMRA-PEG4-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0
- Purification column (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

- Prepare Protein Solution: Ensure the protein solution is at a concentration of 5-20 mg/mL in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete for the dye. The optimal pH for the labeling reaction is 8.3-8.5.

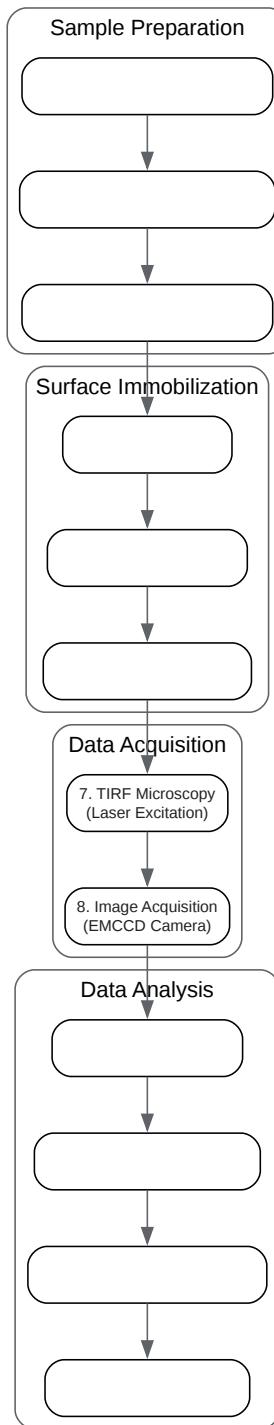
- Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG4-NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
- Calculate Molar Excess: For most applications, a molar excess of 5-10 fold of dye to protein is a good starting point. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL), which is typically 1-4 for single-molecule studies to avoid self-quenching.
- Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. For pH-sensitive proteins, the reaction can be performed at a lower pH (e.g., 7.4), but the reaction time will be longer.
- Purification: Separate the labeled protein from the unreacted free dye using a desalting or size-exclusion column equilibrated with your desired storage buffer (e.g., PBS).
- Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
 - $$DOL = (A_{max} \times \epsilon_{protein}) / ((A_{280} - (A_{max} \times CF)) \times \epsilon_{dye})$$
 - Where A_{max} is the absorbance at ~555 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ and ϵ_{dye} are the respective molar extinction coefficients, and CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

Protocol 2: Sample Preparation for Single-Molecule Imaging via TIRF Microscopy

This protocol outlines the preparation of a microscope slide for imaging surface-immobilized, TAMRA-labeled molecules.

Materials:

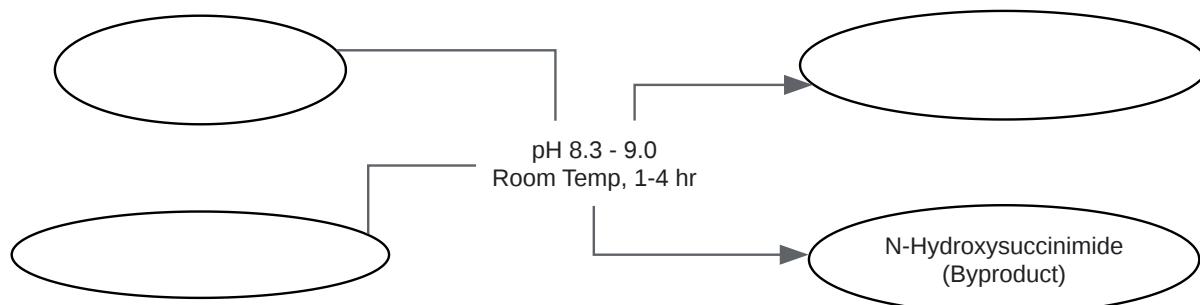
- Quartz or glass microscope slides and coverslips


- Biotin-PEG-silane and mPEG-silane
- Streptavidin
- TAMRA-labeled biomolecule with a biotin tag
- TIRF Imaging Buffer:
 - Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
 - Oxygen Scavenging System (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v D-glucose)
 - Triplet-state quencher (e.g., 1 mM Trolox)

Procedure:

- Slide Passivation: Clean microscope slides and coverslips thoroughly. Functionalize the surface with a mixture of Biotin-PEG-silane and mPEG-silane to create a passivated surface with biotin anchor points, which minimizes non-specific binding.
- Flow Cell Assembly: Assemble a microfluidic flow cell using the passivated slide and coverslip.
- Streptavidin Coating: Incubate the flow cell with a solution of streptavidin (0.1 mg/mL) for 5-10 minutes to coat the biotinylated surface. Wash thoroughly with buffer to remove unbound streptavidin.
- Molecule Immobilization: Introduce the biotinylated, TAMRA-labeled biomolecule into the flow cell at a low concentration (typically 10-100 pM) to achieve single-molecule density on the surface. Incubate for 5-10 minutes.
- Final Wash: Wash the flow cell extensively with the TIRF imaging buffer to remove any unbound molecules.
- Imaging: The sample is now ready for imaging on a Total Internal Reflection Fluorescence (TIRF) microscope. The evanescent wave generated by TIRF selectively excites molecules within ~100 nm of the surface, significantly reducing background fluorescence.

Visualizations


Experimental Workflow for Single-Molecule FRET

[Click to download full resolution via product page](#)

Caption: Workflow for a typical single-molecule FRET experiment.

Amine-Reactive Labeling Chemistry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy TAMRA-PEG4-acid (EVT-283251) | 1909223-02-4 [evitachem.com]
- 4. TAMRA-PEG4-acid, 1909223-02-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Illuminating the Nanoscale: TAMRA-PEG4-Acid for Single-Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611140#tamra-peg4-acid-for-single-molecule-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com